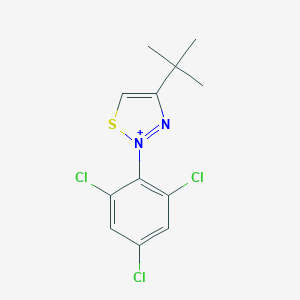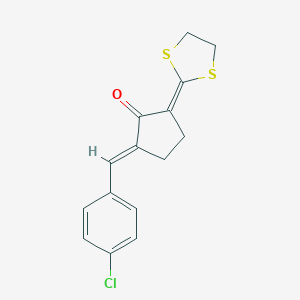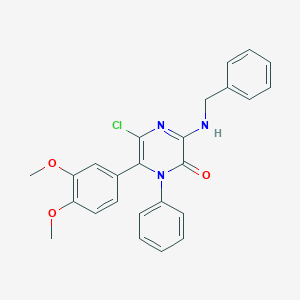
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It is a thiadiazolium salt that has been synthesized using specific methods and has shown promising results in experimental studies.
作用機序
The mechanism of action of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is not fully understood. However, it is believed to exert its effects by interfering with the normal functioning of certain enzymes or proteins in the target organism. For example, in bacteria, it may inhibit the activity of enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium depend on the target organism and the concentration of the compound. In bacteria, it may cause cell lysis or growth inhibition. In cancer cells, it may induce cell death or reduce tumor growth. In insects, it may cause paralysis or death. In plants, it may inhibit growth or induce wilting.
実験室実験の利点と制限
The advantages of using 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium in lab experiments include its high potency, low toxicity, and ease of synthesis. It can be used at low concentrations, and its effects can be easily monitored using various assays. However, its limitations include its limited solubility in water and its potential to interact with other compounds in the experimental system.
将来の方向性
There are several future directions for research on 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium. These include:
1. Investigating its potential as a novel antibacterial or antifungal agent.
2. Exploring its mechanism of action in cancer cells and its potential as an anticancer drug.
3. Studying its effects on different insect species and its potential as an insecticide.
4. Testing its herbicidal activity on different plant species and its potential as a herbicide.
5. Investigating its potential as a catalyst or dye in material science.
Conclusion:
In conclusion, 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is a chemical compound that has shown promising results in scientific research. Its synthesis method is straightforward, and it has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it may exert its effects by interfering with the normal functioning of certain enzymes or proteins in the target organism. Further research is needed to fully understand its potential and limitations in different applications.
合成法
The synthesis method of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium involves the reaction of 2,4,6-trichlorophenyl isothiocyanate with tert-butylamine in the presence of a solvent. The reaction proceeds under mild conditions, and the product is obtained in high yield. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, it has been tested for its insecticidal and herbicidal activities. In material science, it has been explored for its potential use as a dye and a catalyst.
特性
分子式 |
C12H12Cl3N2S+ |
|---|---|
分子量 |
322.7 g/mol |
IUPAC名 |
4-tert-butyl-2-(2,4,6-trichlorophenyl)thiadiazol-2-ium |
InChI |
InChI=1S/C12H12Cl3N2S/c1-12(2,3)10-6-18-17(16-10)11-8(14)4-7(13)5-9(11)15/h4-6H,1-3H3/q+1 |
InChIキー |
JUXOEJDDFWFREB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CS[N+](=N1)C2=C(C=C(C=C2Cl)Cl)Cl |
正規SMILES |
CC(C)(C)C1=CS[N+](=N1)C2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![Methyl 4-[5-(1-adamantylamino)-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl]benzoate](/img/structure/B290120.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)

![Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)